N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide
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Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide: is a synthetic organic compound that falls under the category of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide typically involves a multi-step process:
Starting Materials: : The process begins with the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with a suitable chloromethylating agent under controlled conditions.
Intermediate Formation: : The resulting intermediate is then reacted with 2,3,4-trifluorobenzoyl chloride in the presence of a base such as triethylamine to produce the desired compound.
Industrial Production Methods
In industrial settings, the synthesis might be scaled up using optimized reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide: can undergo various chemical reactions, including:
Oxidation: : Can be oxidized using strong oxidizing agents like hydrogen peroxide.
Reduction: : Reduction can be carried out using agents such as sodium borohydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used, but typically involve modifications to the triazine ring or the trifluorobenzamide moiety.
Scientific Research Applications
The compound N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide has numerous applications in scientific research:
Chemistry: : Used as a reagent in organic synthesis and polymer chemistry.
Biology: : Explored for its potential as a biochemical probe and in the study of enzyme reactions.
Medicine: : Investigated for its potential therapeutic effects and as a drug precursor.
Industry: : Employed in the development of agrochemicals and specialty materials.
Mechanism of Action
The mechanism by which this compound exerts its effects varies depending on its application:
Molecular Targets: : The compound can interact with enzymes, proteins, and other macromolecules, often through its triazine ring which can act as a pharmacophore.
Pathways Involved: : It may modulate biochemical pathways by inhibiting or activating specific enzymes, or through binding to DNA/RNA in biological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)-6-methoxy-1,3,5-triazine:
- 2,3,4-trifluorobenzamide:
- N-(6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide:
Uniqueness
What sets N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide apart from similar compounds is the combination of the triazine ring and the trifluorobenzamide group. This confers unique reactivity and biological activity, making it especially valuable in research and industrial applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,3,4-trifluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c1-22(2)13-19-9(20-14(21-13)24-3)6-18-12(23)7-4-5-8(15)11(17)10(7)16/h4-5H,6H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBWFXRLDJHJNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(C(=C(C=C2)F)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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